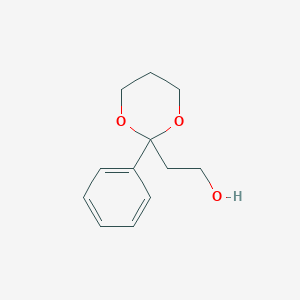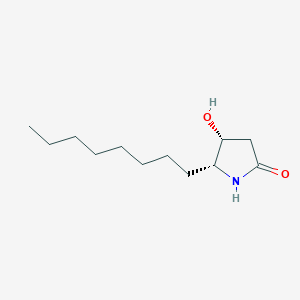
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with a hydroxy group at the 4-position and an octyl chain at the 5-position. Its unique structure makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable octyl-substituted precursor with a chiral auxiliary to introduce the hydroxy group at the desired position. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring high stereoselectivity and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The lactam ring can be reduced to an amine using lithium aluminum hydride (LAH).
Substitution: The hydroxy group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.
Reduction: LAH, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of 4-keto-5-octylpyrrolidin-2-one.
Reduction: Formation of 4-hydroxy-5-octylpyrrolidine.
Substitution: Formation of 4-chloro-5-octylpyrrolidin-2-one or 4-bromo-5-octylpyrrolidin-2-one.
Applications De Recherche Scientifique
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the octyl chain play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one: Similar structure but with a shorter alkyl chain.
(4R,5R)-4-hydroxy-5-ethylpyrrolidin-2-one: Similar structure with an ethyl group instead of an octyl group.
Uniqueness
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is unique due to its longer octyl chain, which can significantly influence its lipophilicity and interaction with biological membranes. This property makes it distinct from other pyrrolidinones with shorter alkyl chains, potentially leading to different biological activities and applications .
Propriétés
Numéro CAS |
63697-71-2 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-10-11(14)9-12(15)13-10/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11-/m1/s1 |
Clé InChI |
HLYBPMLJKZRUIZ-GHMZBOCLSA-N |
SMILES isomérique |
CCCCCCCC[C@@H]1[C@@H](CC(=O)N1)O |
SMILES canonique |
CCCCCCCCC1C(CC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


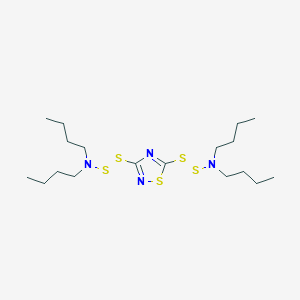

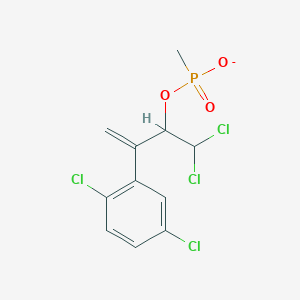
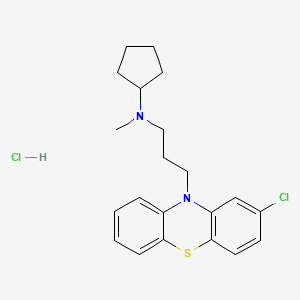
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
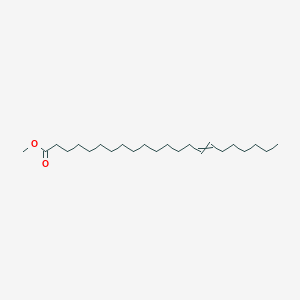
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
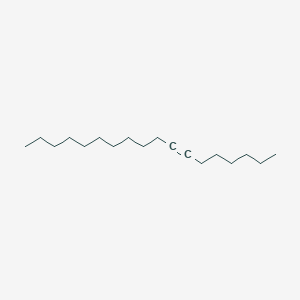

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
